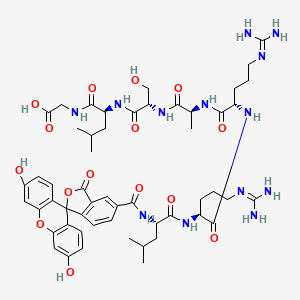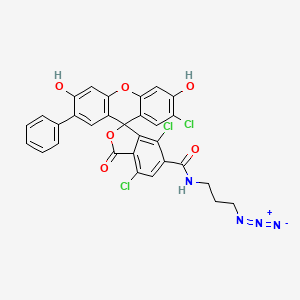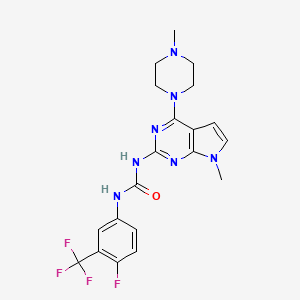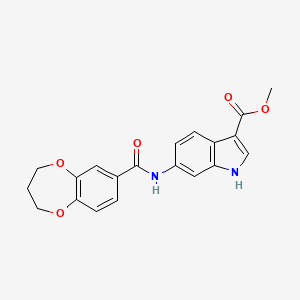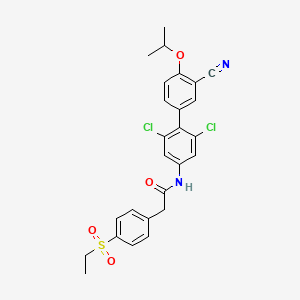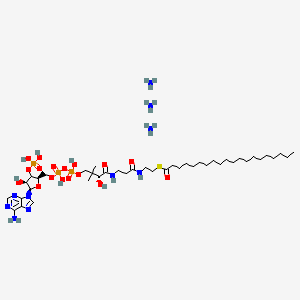
Arachidoyl-CoA (triammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidoyl-CoA (triammonium) is a long-chain coenzyme A derivative formed by the esterification of a fatty alcohol and an activated fatty acid . It plays a crucial role in various metabolic pathways, particularly in lipid metabolism. This compound is often used in scientific research to study metabolic processes and enzyme activities.
準備方法
Synthetic Routes and Reaction Conditions: Arachidoyl-CoA (triammonium) is synthesized through the esterification of a fatty alcohol with an activated fatty acid . The reaction typically involves the use of coenzyme A and specific enzymes to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of Arachidoyl-CoA (triammonium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the esterification reaction. The product is then purified through various chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: Arachidoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as acyl-CoA synthetase.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in lipid metabolism .
科学的研究の応用
Arachidoyl-CoA (triammonium) has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of esterification and other metabolic reactions.
Biology: Plays a role in understanding lipid metabolism and enzyme activities.
Medicine: Investigated for its potential role in metabolic disorders and lipid-related diseases.
Industry: Utilized in the production of biofuels and other industrial chemicals.
作用機序
Arachidoyl-CoA (triammonium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, facilitating the transfer of acyl groups. The molecular targets include acyl-CoA synthetase and other enzymes that catalyze the formation and breakdown of fatty acids . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .
類似化合物との比較
Stearoyl-CoA: Another long-chain acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A medium-chain acyl-CoA derivative with similar metabolic functions.
Oleoyl-CoA: An unsaturated acyl-CoA derivative involved in various metabolic pathways.
Uniqueness: Arachidoyl-CoA (triammonium) is unique due to its specific role in the esterification of long-chain fatty acids and its involvement in specialized metabolic pathways. Its structure and function make it a valuable tool in studying lipid metabolism and related processes .
特性
分子式 |
C41H83N10O17P3S |
|---|---|
分子量 |
1113.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |
InChIキー |
FCQFGWHSMZFGCX-RTFZFLKGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



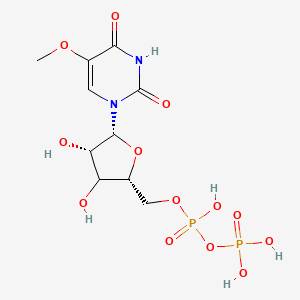
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
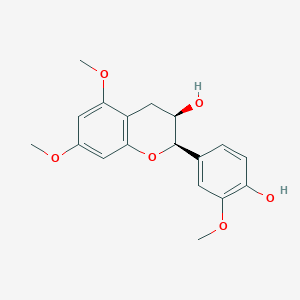
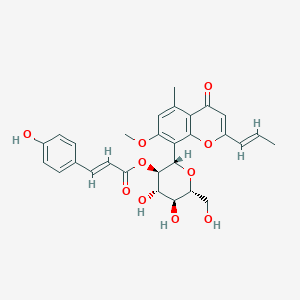
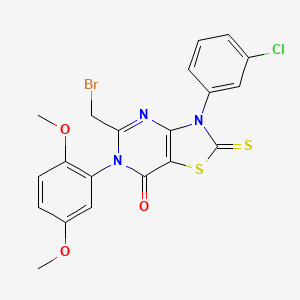
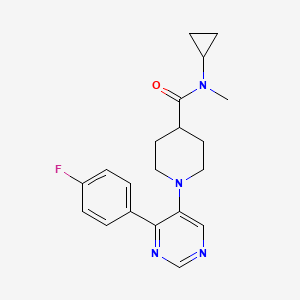
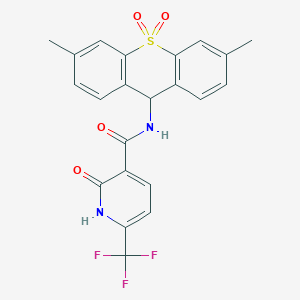
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
